molecular formula C3H6O B596258 Propionaldehyde-2,2,3,3,3-d5 CAS No. 198710-93-9

Propionaldehyde-2,2,3,3,3-d5

Cat. No. B596258
M. Wt: 63.111
InChI Key: NBBJYMSMWIIQGU-ZBJDZAJPSA-N
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Patent
US04256878

Procedure details

Compounds of formula III where n is zero and B is an oxo group can be prepared, for example, by oxidatively cleaving an optionally esterified tartaric acid; for example, using lead tetraacetate at room temperature in an organic solvent such as benzene. The resulting glyoxalic acid derivative is subsequently condensed in a conventional manner, e.g., conveniently in the presence of an amine, with propionaldehyde at an elevated temperature, e.g., at a temperature between 60° C. and 110° C. with water cleavage to yield the corresponding 3-formyl-crotonic acid derivative.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esterified tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[C:5]([O-])(=O)C.[C:9]([O-:12])(=[O:11])[CH3:10].[C:13]([O-:16])(=O)[CH3:14].[Pb+4].[CH:18]1C=CC=CC=1.C(O)(=O)C=O>O>[CH:1](=[O:4])[CH2:2][CH3:5].[CH:13](/[C:14](/[CH3:18])=[CH:10]\[C:9]([OH:12])=[O:11])=[O:16] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
esterified tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
condensed in a conventional manner, e.g.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
C(=O)\C(=C/C(=O)O)\C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256878

Procedure details

Compounds of formula III where n is zero and B is an oxo group can be prepared, for example, by oxidatively cleaving an optionally esterified tartaric acid; for example, using lead tetraacetate at room temperature in an organic solvent such as benzene. The resulting glyoxalic acid derivative is subsequently condensed in a conventional manner, e.g., conveniently in the presence of an amine, with propionaldehyde at an elevated temperature, e.g., at a temperature between 60° C. and 110° C. with water cleavage to yield the corresponding 3-formyl-crotonic acid derivative.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esterified tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[C:5]([O-])(=O)C.[C:9]([O-:12])(=[O:11])[CH3:10].[C:13]([O-:16])(=O)[CH3:14].[Pb+4].[CH:18]1C=CC=CC=1.C(O)(=O)C=O>O>[CH:1](=[O:4])[CH2:2][CH3:5].[CH:13](/[C:14](/[CH3:18])=[CH:10]\[C:9]([OH:12])=[O:11])=[O:16] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
esterified tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
condensed in a conventional manner, e.g.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
C(=O)\C(=C/C(=O)O)\C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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